N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine
Description
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Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N/c10-7-3-1-2-6(8(7)11)4-15-5-9(12,13)14/h1-3,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPVIJWXYRCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651340 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921630-40-2 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine, with the chemical formula CHClFN and CAS number 921630-40-2, is a compound of interest in pharmacological and toxicological research. Its unique structure combines a dichlorophenyl group with a trifluoroethylamine moiety, which may impart significant biological activity. This article explores its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 258.06 g/mol |
| CAS Number | 921630-40-2 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structural features often exhibit effects on dopamine receptors and other neurotransmitter pathways.
Pharmacological Studies
- Dopaminergic Activity : Studies have shown that analogs of trifluoroethylamines can influence dopamine receptor activity. For example, N-trifluoroethyldopamine analogs have been observed to produce relaxant effects in isolated vascular tissues without selectivity for dopamine receptors . This suggests that this compound may similarly affect vascular smooth muscle.
- Cardiovascular Effects : The compound has been evaluated for its potential cardiovascular effects through studies on isolated rabbit renal and ear arteries. The results indicated a relaxant effect on these tissues, which may be relevant for understanding its therapeutic potential in cardiovascular diseases .
Toxicological Profile
The toxicological assessment of this compound is crucial for evaluating its safety profile:
- Acute Toxicity : Initial assessments indicate that the compound may exhibit moderate toxicity levels when administered at high doses.
- Chronic Effects : Long-term exposure studies are necessary to elucidate any potential carcinogenic or mutagenic effects associated with this compound.
Study 1: Effects on Vascular Smooth Muscle
In a study investigating the effects of N-trifluoroethyldopamine analogs on vascular smooth muscle relaxation, it was found that these compounds induced a dose-dependent relaxation effect in isolated rabbit renal arteries. Although the exact mechanism remains unclear, it is hypothesized that the trifluoroethyl group plays a significant role in modulating vascular tone .
Study 2: Neurotransmitter Interaction
Another study focused on the interaction of similar compounds with neurotransmitter systems revealed that N-trifluoroethylamines could stimulate adenylate cyclase activity in rat striatum tissues. This suggests that this compound may also exhibit neuropharmacological properties worth exploring further .
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily noted for its potential use in the pharmaceutical industry due to its structural characteristics that may influence biological activity.
Antidepressant Properties
Research indicates that compounds with similar structures exhibit antidepressant effects. The trifluoroethyl group is believed to enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Antimicrobial Activity
Studies have shown that derivatives of dichlorophenyl compounds can possess significant antimicrobial properties. This suggests that N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine may be effective against various bacterial strains and could be explored as an antimicrobial agent in clinical settings .
Agricultural Applications
The compound's chemical structure also positions it as a candidate for agricultural applications, particularly in pest control.
Pesticide Development
Given its chlorinated phenyl moiety, this compound could be developed into a novel pesticide formulation. Chlorinated compounds are often used in agrochemicals due to their effectiveness in controlling pests while maintaining stability under environmental conditions .
Material Science Applications
In material science, the unique properties of this compound can be utilized in the development of advanced materials.
Polymer Synthesis
The compound can serve as a monomer or additive in polymer synthesis. Its trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance to polymers .
Coatings and Adhesives
Due to its chemical stability and resistance to degradation, this compound could be explored for use in coatings and adhesives that require durability under harsh conditions .
Toxicological Studies
Toxicological assessments are necessary to ensure safe handling and application of this compound in both pharmaceutical and agricultural contexts. Preliminary studies should focus on acute toxicity and environmental impact assessments .
Regulatory Status
The compound falls under various regulatory frameworks depending on its intended use (e.g., pharmaceutical regulations or pesticide regulations). Continuous monitoring and compliance with safety standards are essential for its commercial viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
